![molecular formula C8H5N5 B13953029 2H-1,2,3-Triazolo[4,5-f]quinoxaline CAS No. 233-93-2](/img/structure/B13953029.png)
2H-1,2,3-Triazolo[4,5-f]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,3-Triazolo[4,5-f]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its triazole and quinoxaline fused ring system, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 2H-1,2,3-Triazolo[4,5-f]quinoxaline typically involves cyclization reactions. One common method is the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . Another approach involves the use of 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, which undergo cyclization to form the triazoloquinoxaline scaffold . Industrial production methods often focus on optimizing these synthetic routes to enhance yield and reduce environmental impact.
Análisis De Reacciones Químicas
2H-1,2,3-Triazolo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hypervalent iodine (III) to form quinoxalinones.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxalinones, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2H-1,2,3-Triazolo[4,5-f]quinoxaline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-1,2,3-Triazolo[4,5-f]quinoxaline involves its interaction with various molecular targets. For instance, it can act as an A2B receptor antagonist, which is associated with anticancer activity . The compound also exhibits DNA intercalation properties, which can disrupt DNA replication and transcription, leading to cell death . These interactions are mediated through specific binding to the active sites of target proteins and nucleic acids.
Comparación Con Compuestos Similares
2H-1,2,3-Triazolo[4,5-f]quinoxaline can be compared with other triazoloquinoxaline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its anticancer and antimicrobial activities.
[1,2,3]Triazolo[1,5-a]quinoxaline: Exhibits similar biological activities but differs in its synthetic routes and specific applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
233-93-2 |
|---|---|
Fórmula molecular |
C8H5N5 |
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
2H-triazolo[4,5-f]quinoxaline |
InChI |
InChI=1S/C8H5N5/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H,(H,11,12,13) |
Clave InChI |
XSJMOLCRLLDSFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNN=C2C3=NC=CN=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
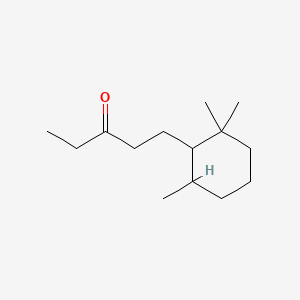
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
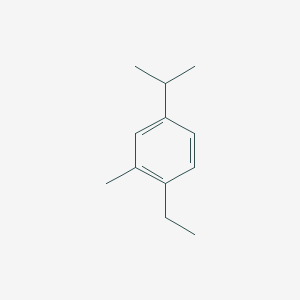
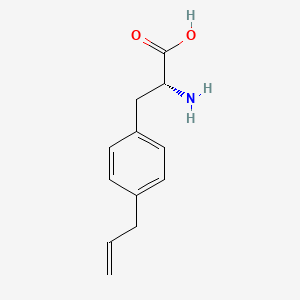

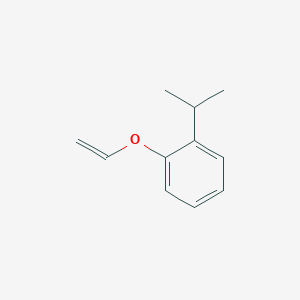

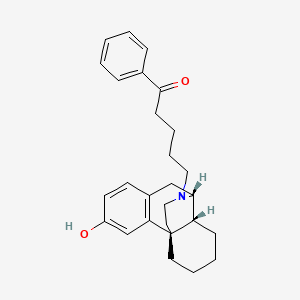

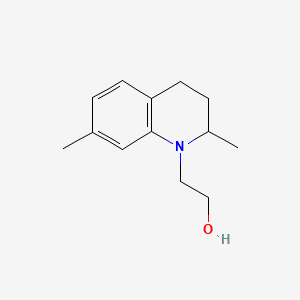
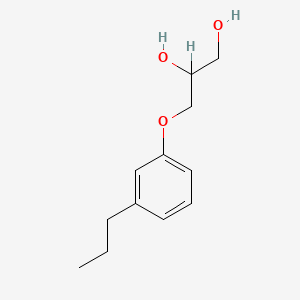
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
